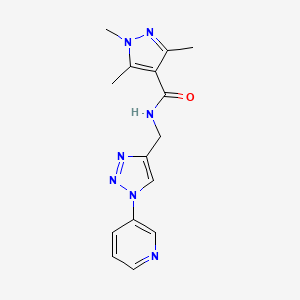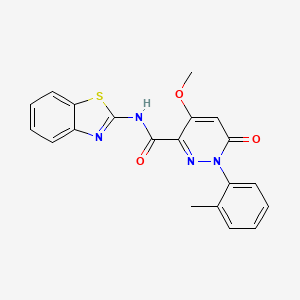
6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H27ClN4O3 and its molecular weight is 527.02. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Research on novel quinoline and pyrazoline derivatives indicates significant antimicrobial potential. For example, Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based compounds demonstrating potent antimicrobial activity, suggesting the possibility of designing new antimicrobial agents from similar structures (Ansari & Khan, 2017). Desai et al. (2012) also reported the synthesis of quinoline-based derivatives with broad-spectrum antimicrobial potency, highlighting the relevance of such compounds in addressing bacterial and fungal infections (Desai, Rajpara, & Joshi, 2012).
Antitumor Activity
Compounds with pyrazoline and quinoline structures have been evaluated for their antitumor properties. Montoya et al. (2014) developed a series of NH-pyrazoline derivatives evaluated for antitumor activity, indicating the potential of such compounds in cancer research (Montoya et al., 2014). This suggests that the compound could be of interest for further exploration in oncology.
Antimalarial and Antitubercular Activities
Karad et al. (2016) synthesized morpholinoquinoline conjugates with pyrazoline scaffolds, displaying significant antibacterial, antimalarial, and antitubercular activities. Such findings indicate the potential application of similar compounds in the development of treatments for infectious diseases (Karad, Purohit, Thakor, Thakkar, & Raval, 2016).
Neuroprotective Effects
The neuroprotective effects of pyrazoline derivatives, as shown in studies like that by Sameem et al. (2017), which evaluated novel pyrano[3,2-c]chromene derivatives, suggest the importance of further research into similar compounds for their potential in treating neurodegenerative disorders (Sameem et al., 2017).
Vasorelaxant Agents
Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids showing significant vasorelaxant properties. This study opens up possibilities for the use of similar chemical structures in cardiovascular research (Hassan, Rahman, Saleh, & Jaleel, 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and substitution reactions.", "Starting Materials": [ "4-chloro-2-nitroaniline", "2-phenylacetyl chloride", "morpholine", "ethyl acetoacetate", "hydrazine hydrate", "benzaldehyde", "acetic anhydride", "sodium acetate", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium carbonate", "potassium hydroxide", "4-phenylquinoline-2-carbaldehyde" ], "Reaction": [ "Step 1: Nitration of 4-chloro-2-nitroaniline using sulfuric acid and nitric acid to obtain 4-chloro-2-nitroaniline.", "Step 2: Reduction of 4-chloro-2-nitroaniline using sodium sulfite and sodium hydroxide to obtain 4-chloro-2-aminophenol.", "Step 3: Condensation of 2-phenylacetyl chloride and morpholine to obtain 1-(2-morpholinoacetyl)-2-phenylacetonitrile.", "Step 4: Cyclization of 1-(2-morpholinoacetyl)-2-phenylacetonitrile with ethyl acetoacetate and hydrazine hydrate to obtain 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-amine.", "Step 5: Acetylation of 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-amine with acetic anhydride and sodium acetate to obtain 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate.", "Step 6: Substitution of 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate with 4-phenylquinoline-2-carbaldehyde using potassium hydroxide to obtain 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinoline-2(1H)-one." ] } | |
CAS番号 |
361170-82-3 |
製品名 |
6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |
分子式 |
C30H27ClN4O3 |
分子量 |
527.02 |
IUPAC名 |
6-chloro-3-[2-(2-morpholin-4-ylacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C30H27ClN4O3/c31-22-11-12-24-23(17-22)28(21-9-5-2-6-10-21)29(30(37)32-24)25-18-26(20-7-3-1-4-8-20)35(33-25)27(36)19-34-13-15-38-16-14-34/h1-12,17,26H,13-16,18-19H2,(H,32,37) |
InChIキー |
SNRCPPRLWINUIH-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2888458.png)
![N-(3-acetamidophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2888460.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2888463.png)



![7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888468.png)




![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2888478.png)
